molecular formula C24H25N7O4 B2880070 (2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920206-21-9

(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2880070
CAS No.: 920206-21-9
M. Wt: 475.509
InChI Key: CFEBLRATWGXXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a structurally complex small molecule featuring a triazolopyrimidine core fused with a piperazine linker and substituted methoxyphenyl groups. The triazolopyrimidine moiety is a bicyclic heterocycle known for its role in modulating biological activity, particularly in kinase inhibition and nucleotide analog applications . The 2,6-dimethoxyphenyl and 3-methoxyphenyl substituents likely enhance solubility and influence binding affinity through steric and electronic effects.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-17-7-4-6-16(14-17)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)20-18(34-2)8-5-9-19(20)35-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEBLRATWGXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Features

The compound features several notable structural components:

  • Dimethoxyphenyl group : This moiety may contribute to the lipophilicity and overall biological activity of the compound.
  • Piperazine moiety : Known for its role in various pharmacological agents, piperazine can influence receptor interactions.
  • Triazolopyrimidine framework : This structure is often associated with bioactive compounds and may interact with specific enzymes or receptors.

These features suggest that the compound could interact with multiple biological pathways, although specific mechanisms remain to be elucidated.

Potential Pharmacological Properties

While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds and structural analogs. The following areas are of interest:

  • Anticancer Activity : Compounds featuring triazole and pyrimidine rings have shown potential anticancer properties by targeting various enzymes involved in cell proliferation and survival. For example, triazole derivatives have been reported to inhibit thymidylate synthase and other cancer-related enzymes .
  • Neuropharmacological Effects : The piperazine component is often linked to neuroactive compounds. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects .

Case Studies

  • Triazole Derivatives : A study on 1,2,4-triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (MCF-7) . These findings suggest that similar structures may provide insights into the potential activity of the target compound.
  • Piperazine Compounds : Research has shown that piperazine derivatives can modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .

The exact mechanism of action for this compound remains undefined due to a lack of empirical data. However, it is hypothesized that its activity may involve:

  • Inhibition of key enzymes related to cancer metabolism.
  • Modulation of neurotransmitter receptors due to the piperazine structure.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives to react with appropriate carbonyl compounds.
  • Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Final Coupling : Combining the dimethoxyphenyl group with the triazolopyrimidine framework.

Future Research Directions

Given the structural complexity and potential biological activity of this compound, future research should focus on:

  • Biological Assays : Conducting in vitro studies to evaluate cytotoxicity against various cancer cell lines.
  • Mechanistic Studies : Investigating specific interactions with biological targets using molecular docking studies.
  • Toxicity Assessments : Evaluating safety profiles through animal models to understand pharmacokinetics and toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other methanone-linked heterocycles, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (). Key differences include:

  • Core Heterocycle : The triazolopyrimidine in the target compound vs. pyrazole-thiophene hybrids in 7a/7b.
  • Substituents: Multiple methoxy groups in the target compound vs. amino, hydroxy, and cyano/carboxylate groups in 7a/7b.
  • Linker: Piperazine in the target compound vs. direct methanone-thiophene linkages in 7a/7b.

Lumping Strategy and Property Predictions

highlights the utility of lumping structurally similar compounds to predict behavior. The target compound could be grouped with other triazolopyrimidine derivatives or methanone-linked heterocycles. For example:

  • Methanone Group: Shared with 7a/7b, implying similar reactivity in condensation or nucleophilic substitution reactions .

Research Findings and Implications

  • Synthetic Challenges : The piperazine-triazolopyrimidine linkage in the target compound may require multi-step synthesis, contrasting with the one-pot methods used for 7a/7b .
  • Biological Relevance : Methoxy-substituted aromatic systems are prevalent in CNS-active drugs (e.g., donepezil), suggesting possible neurological applications for the target compound.
  • Microenvironment Interactions : ’s hydrogel platform could test the compound’s diffusion and cell-interaction profiles in 3D cultures, leveraging its solubility-modifying methoxy groups .

Preparation Methods

Cyclization of 4,6-Dichloropyrimidin-5-amine

The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization of 4,6-dichloropyrimidin-5-amine with sodium nitrite under acidic conditions. This reaction proceeds through diazotization, followed by intramolecular cyclization to form the triazole ring. The intermediate 4,6-dichloro-3H-triazolo[4,5-d]pyrimidine is isolated in 78% yield after recrystallization from ethanol.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution at Position 7

The chloro group at position 7 of the triazolo[4,5-d]pyrimidine undergoes substitution with piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate facilitates deprotonation of piperazine, enabling nucleophilic attack. The intermediate 7-(piperazin-1-yl)-4-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine is isolated in 85% yield after neutralization with glacial acetic acid and filtration.

Purification and Characterization

The crude product is recrystallized from ethanol to achieve >99% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms successful substitution:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 6.98 (d, J = 8.4 Hz, 2H, aryl-H), 3.88 (s, 3H, OCH3), 3.72–3.68 (m, 4H, piperazine-H), 2.95–2.91 (m, 4H, piperazine-H).

Acylation with 2,6-Dimethoxybenzoyl Chloride

Synthesis of 2,6-Dimethoxybenzoyl Chloride

2,6-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl2) in dichloroethane under reflux for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding 2,6-dimethoxybenzoyl chloride as a colorless liquid (92% yield).

Coupling with Piperazine

The piperazine nitrogen is acylated by reacting 7-(piperazin-1-yl)-4-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine with 2,6-dimethoxybenzoyl chloride in dichloroethane. Triethylamine is added to scavenge HCl, and the reaction is heated at 60°C for 6 hours. The final product is precipitated by cooling, filtered, and washed with cold ethanol.

Final Purification and Analysis

The crude product is recrystallized from ethanol to yield (2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone as a white crystalline solid (75% yield).

  • Melting Point: 214–216°C.
  • High-Resolution Mass Spectrometry (HRMS): [M+H]+ calculated for C28H28N7O4: 526.2145; found: 526.2148.

Optimization and Side Reactions

Minimizing Over-Acylation

Excess 2,6-dimethoxybenzoyl chloride may lead to diacylation. Stoichiometric control (1:1 molar ratio) and slow addition of the acyl chloride mitigate this issue.

Solvent Selection

Dimethylformamide (DMF) and dichloroethane are preferred for their high boiling points and compatibility with nucleophilic substitutions.

Comparative Analysis of Synthetic Routes

Step Yield (%) Purity (%) Key Reagents
Triazole cyclization 78 99 NaNO2, HCl
Suzuki coupling 82 98 Pd(OAc)2, Cs2CO3
Piperazine substitution 85 99 Piperazine, K2CO3
Acylation 75 99 2,6-Dimethoxybenzoyl Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.